molecular formula C12H16N4 B1316166 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 625386-57-4

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1316166
M. Wt: 216.28 g/mol
InChI Key: MCGNRNJEWMZYON-UHFFFAOYSA-N
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Description

Compounds like “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . They are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by the presence of nitrogen atoms in the ring structure, contributing to their reactivity and biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” are not available, similar compounds undergo various chemical reactions, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling .

Scientific Research Applications

Application 1: CDK2 Inhibitor

  • Summary of the Application : The compound has been identified as a novel type II CDK2 inhibitor . CDK2 is a protein kinase that plays a crucial role in the cell cycle, and its inhibition can be beneficial in the treatment of cancer.
  • Methods of Application : The research involved the design and synthesis of 3-(piperazinylmethyl)benzofuran derivatives, followed by biological evaluation and in silico insights .
  • Results or Outcomes : The study resulted in the identification of these derivatives as novel type II CDK2 inhibitors .

Application 2: Pyridine-Based Drug Candidates

  • Summary of the Application : Pyridine-based molecules have been consistently incorporated in a diverse range of drug candidates approved by the FDA . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
  • Methods of Application : The research involves the design and synthesis of pyridine-based molecular frameworks .
  • Results or Outcomes : In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Application 3: Pyridazine and Pyridazinone Derivatives

  • Summary of the Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
  • Methods of Application : The research involves the synthesis of various pyridazine and pyridazinone derivatives .
  • Results or Outcomes : These compounds have exhibited diversified pharmacological activities, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .

Application 4: Electrochemistry of Pyridine Derivatives

  • Summary of the Application : The electrochemistry of pyridine derivatives has been studied extensively. This research contributes to the understanding of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds .
  • Methods of Application : The research involves the study of reduction–oxidation mechanisms of hydrogenated pyridine derivatives combining analytical and preparative electrochemical methods .
  • Results or Outcomes : This research has highlighted the practical applications of pyridine-based systems in both fundamental and applied chemistry .

Application 5: Synthesis of Pyridines

  • Summary of the Application : The construction of pyridine derivatives by mixing two equivalents of alkynes (same or different) with one equivalent nitrile using transition metals is a well-established, straightforward and attractive [2+2+2] cycloaddition method .
  • Methods of Application : The research involves the synthesis of pyridines via formal [2+2+2] cycloaddition reactions .
  • Results or Outcomes : This method has been used for the synthesis of a diverse range of pyridine derivatives .

Application 6: 3-(1-Piperazinylmethyl)-1H-indole Hydrochloride

  • Summary of the Application : 3-(1-Piperazinylmethyl)-1H-indole hydrochloride is a compound that is provided to early discovery researchers as part of a collection of unique chemicals .
  • Methods of Application : The research involves the use of this compound in the early stages of drug discovery .
  • Results or Outcomes : The outcomes of the research involving this compound are not specified, as it is provided “as-is” to researchers .

Safety And Hazards

The safety and hazards associated with these compounds can also vary. Some may be harmful if swallowed, in contact with skin, or if inhaled. They may also cause skin or eye irritation .

Future Directions

Future research in this area may focus on the development of new compounds with enhanced biological activities and minimal toxicity. Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel analogs .

properties

IUPAC Name

3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-11-10(8-15-12(11)14-3-1)9-16-6-4-13-5-7-16/h1-3,8,13H,4-7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGNRNJEWMZYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578559
Record name 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

625386-57-4
Record name 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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